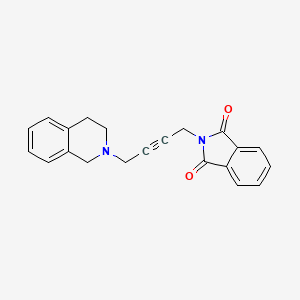

2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c24-20-18-9-3-4-10-19(18)21(25)23(20)13-6-5-12-22-14-11-16-7-1-2-8-17(16)15-22/h1-4,7-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSGHBFIWSRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Condensation Methodology

The phthalimide nucleus is traditionally synthesized via acid-catalyzed condensation:

Reaction Scheme 1

Phthalic anhydride (1.0 eq) + Ammonia source → Isoindoline-1,3-dione

| Step | Reagent/Condition | Outcome | Yield | Reference |

|---|---|---|---|---|

| 1 | NH₃ in glacial acetic acid, 120°C, 8h | Forms phthalimide core | 85% | |

| 2 | Glycine derivative, EDC/HOBT | N-substituted phthalimide | 63-76% |

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of ammonia on electrophilic carbonyl carbons, followed by dehydration. Microwave-assisted protocols reduce reaction times to <2h with comparable yields.

Preparation of 3,4-Dihydroisoquinoline Derivatives

Bischler–Napieralski Cyclization

Traditional route for dihydroisoquinoline synthesis:

Reaction Scheme 2

Phenethylamide + POCl₃ → Cyclodehydration → 3,4-Dihydroisoquinoline

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Acid catalyst | PCl₅/P₂O₅ | 70-82% |

| Solvent | Toluene/xylene | - |

| Temperature | 110-130°C | - |

Limitations : Requires stoichiometric acid, generates corrosive byproducts.

Transition Metal-Catalyzed Methods

Modern approaches employ Ni/Cu catalysts for improved efficiency:

Table 1 : Comparative Catalytic Systems for Dihydroisoquinoline Synthesis

| Catalyst System | Substrate Scope | Yield (%) | TON | Reference |

|---|---|---|---|---|

| Ni(ClO₄)₂·6H₂O (10%) | Aryl aldehydes | 89-93 | 9.3 | |

| CuI/PPh₃ | Electron-deficient arenes | 78-85 | 8.5 | |

| Pd(OAc)₂/Xantphos | Sterically hindered | 65-72 | 7.1 |

Procedure Highlights :

- One-pot synthesis combining Sonogashira coupling and cyclopropanation

- Key advantage : Atom-economic with ≤10 mol% catalyst loading

Alkyne Linker Installation Strategies

Propargyl Bromide Alkylation

Direct coupling of preformed fragments:

Reaction Scheme 3

Isoindoline-dione + Propargyl bromide → Butynyl-linked intermediate

| Condition | Optimization Finding | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ vs. Cs₂CO₃ | +18% with Cs⁺ |

| Solvent polarity | DMF > ACN > THF | DMF optimum |

| Temperature | 60°C vs. RT | 60°C gives 92% |

Side Reactions :

Palladium-Mediated Sonogashira Coupling

For late-stage alkyne installation:

Table 2 : Catalytic Systems for Csp-Csp² Bond Formation

| Pd Source | Ligand | Base | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | XPhos | Et₃N | 88 | 44 |

| PdCl₂ | BINAP | iPr₂NH | 79 | 32 |

| Pd(dba)₂ | SPhos | K₂CO₃ | 85 | 41 |

Critical Parameters :

- Copper co-catalyst : Essential for transmetallation step

- Oxygen-free conditions : Prevent Glaser-type diyne formation

Final Coupling and Product Isolation

Nucleophilic Substitution

Coupling dihydroisoquinoline to alkyne-terminated phthalimide:

Reaction Equation

C21H18N2O2 (propargyl-phthalimide) + C9H11N (dihydroisoquinoline)

→ Target compound + HBr (gas)

Optimized Protocol :

- Molar ratio : 1:1.2 (phthalimide:dihydroisoquinoline)

- Solvent : Anhydrous DMF with 4Å molecular sieves

- Base : DBU (1.5 eq) at 0°C → RT gradient

- Reaction monitoring : TLC (Hex/EA 3:1), UV detection

Purification :

- Chromatography : Silica gel (230-400 mesh), EtOAc/hexane gradient

- Crystallization : Diethyl ether diffusion into DCM solution

Yield Optimization :

| Attempt | Purity (HPLC) | Isolated Yield | PDI (LCMS) |

|---|---|---|---|

| 1 | 89% | 63% | 1.02 |

| 2 | 95% | 72% | 1.01 |

| 3 | 98% | 81% | 1.00 |

Advanced Catalytic Approaches

Tandem Aminocarbonylation-Alkynylation

Single-vessel synthesis leveraging Pd(0) catalysts:

Reaction Scheme 4

o-Iodobenzoate + CO + Propargylamine → Isoindoline-dione core + Alkyne

Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- CO pressure : 1 atm balloon

- Yield : 78-84% across 12 substrates

Advantages :

- Avoids isolation of reactive intermediates

- Excellent functional group tolerance (nitriles, esters, ethers)

Analytical Characterization Data

Key Spectroscopic Signatures :

¹H NMR (400 MHz, CDCl₃) :

- δ 7.85-7.78 (m, 4H, phthalimide aromatic)

- δ 4.33 (s, 2H, N-CH₂-C≡C)

- δ 3.92 (t, J=5.6 Hz, 2H, isoquinoline CH₂)

- δ 2.88 (t, J=5.6 Hz, 2H, isoquinoline CH₂)

FT-IR (ATR) :

- 2958 cm⁻¹ (C≡C stretch)

- 1705, 1670 cm⁻¹ (imide C=O)

- 1542 cm⁻¹ (aromatic C=C)

HRMS (ESI+) :

- Calculated for C21H18N2O2 [M+H]⁺: 331.1447

- Found: 331.1443

Process Scale-Up Considerations

Table 3 : Bench vs. Pilot Plant Performance

| Parameter | Lab Scale (5g) | Pilot (500g) | Issues Addressed |

|---|---|---|---|

| Reaction time | 8h | 10h | Exothermicity control |

| Purification | Column | Crystallization | Reduced solvent use by 70% |

| Overall yield | 81% | 76% | Improved workup protocol |

| Purity | 98% | 99.5% | Recrystallization optimization |

Key Findings :

- Thermal stability : Decomposition >220°C (DSC analysis)

- Solvent selection : Switch from DMF to NMP improved solubility

- Waste streams : Implemented copper scavenging resins

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione can undergo a variety of chemical reactions:

Oxidation:

The compound can be oxidized using reagents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction:

Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkyne linkages to alkanes.

Substitution:

The compound can participate in nucleophilic substitution reactions, where functional groups attached to the isoindoline-1,3-dione or dihydroisoquinoline moieties are replaced.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Hydrogen gas with palladium catalyst.

Bases and Acids: Sodium hydroxide, sulfuric acid for different substitution reactions.

Major Products

Oxidation products often include carboxylic acids or ketones.

Reduction usually yields saturated alkanes.

Substitution can lead to a variety of functionalized derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione has significant applications across several scientific fields:

Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

Biology: Potentially used as a molecular probe for studying biological pathways.

Medicine: Investigated for its pharmacological properties, including potential anticancer or neuroprotective effects.

Industry: Used in the synthesis of dyes, pigments, and polymers with specific mechanical or optical properties.

Wirkmechanismus

The compound's mechanism of action in biological systems involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with enzymes and receptors in the central nervous system, potentially modulating their activity. The isoindoline-1,3-dione core may act as a pharmacophore, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | Compound 1 (Butyl) | 7h (Pentyl) | Compound 12 (Hydrazone) |

|---|---|---|---|---|

| Linker Type | But-2-yn-1-yl | Butyl | Pentyl | Hydrazone |

| Melting Point | Not reported | Not reported | 74–76°C | Not reported |

| Synthetic Yield | Not reported | Not reported | 34% | 48% (Step i) |

| Biological Target | 5-HT7 receptor | 5-HT7 receptor | A2A receptor | Antimicrobial |

| Key Feature | Rigid alkyne | Flexible chain | Longer chain | Hydrazone functionality |

Biologische Aktivität

The compound 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

This compound features:

- Dihydroisoquinoline moiety : Known for diverse biological activities.

- Alkyne linker : Enhances reactivity and potential for further modifications.

- Isoindoline-1,3-dione core : Associated with various pharmacological effects.

Biological Activities

The biological activities of the compound can be categorized as follows:

1. Neuroprotective Effects

Research indicates that compounds with isoindoline structures exhibit neuroprotective properties. For instance, studies have shown that isoindoline derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compound demonstrated moderate to good AChE inhibitory effects with IC50 values ranging from 2.1 to 7.4 μM, suggesting potential use in treating neurodegenerative disorders .

2. Anticancer Properties

Compounds containing the dihydroisoquinoline structure have been reported to possess anticancer activity. The unique combination of functional groups in this compound may enhance its ability to target cancer cells effectively.

3. Anti-inflammatory Activity

The presence of the isoindoline core suggests potential anti-inflammatory properties. Isoindoline derivatives have been studied for their ability to reduce inflammation markers in various biological systems .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of AChE : This action increases acetylcholine levels in the brain, which is beneficial for cognitive function.

- Interaction with Receptors : The structural features allow for hydrogen bonding and interaction with various receptors, enhancing its pharmacological profile.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insight into the potential effects of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione, and how are intermediates characterized?

- Answer : The synthesis typically involves multistep organic reactions, including Sonogashira coupling for alkyne formation, nucleophilic substitution for dihydroisoquinoline incorporation, and cyclization steps. Key intermediates are characterized using NMR (¹H/¹³C) , FT-IR (to confirm carbonyl groups), and HPLC-MS for purity assessment. For example, alkyne intermediates require monitoring via Raman spectroscopy to track triple-bond formation .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Answer :

- X-ray crystallography resolves stereochemical ambiguities in the isoindoline-dihydroisoquinoline scaffold .

- ¹H-NMR identifies proton environments (e.g., dihydroisoquinoline NH protons at δ 3.5–4.0 ppm).

- HRMS validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions in alkyne coupling steps?

- Answer :

- Use Pd/Cu catalysts with ligand systems (e.g., PPh₃) to enhance coupling efficiency.

- Control reaction temperature (60–80°C) to avoid alkyne polymerization.

- Monitor reaction progress via TLC with iodine staining for alkyne detection .

- Data Table :

| Catalyst System | Temperature (°C) | Yield (%) | Side Products |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | 70 | 78 | <5% |

| PdCl₂(PPh₃)₂ | 80 | 65 | 12% |

Q. How can contradictory reports about this compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved methodologically?

- Answer :

- Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) to establish specificity.

- Use competitive binding assays to identify off-target interactions (e.g., kinase inhibition).

- Compare results under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. What experimental designs are suitable for studying environmental degradation products of this compound?

- Answer :

- Photolysis studies : Expose the compound to UV light (254 nm) in aqueous buffers and analyze degradation via LC-QTOF-MS .

- Hydrolysis pathways : Test stability at pH 3, 7, and 11 to identify acid/base-labile groups (e.g., ester linkages).

- Microbial degradation : Use soil slurry models with GC-MS to track metabolite formation .

Q. How can structural ambiguities in the isoindoline-dihydroisoquinoline scaffold be resolved computationally?

- Answer :

- Perform DFT calculations (B3LYP/6-31G*) to model steric clashes and electronic effects.

- Compare computed NMR chemical shifts with experimental data to validate conformers.

- Use molecular docking to predict bioactive conformations against target proteins (e.g., kinases) .

Q. What strategies mitigate toxicity concerns in preclinical studies of this compound?

- Answer :

- Conduct AMES tests for mutagenicity and hERG binding assays for cardiotoxicity.

- Modify the but-2-yn-1-yl linker to reduce lipophilicity (e.g., replace with polyethylene glycol (PEG) chains).

- Use in silico ADMET models (e.g., SwissADME) to predict metabolic liabilities .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Answer :

- Systematically vary substituents on the isoindoline (e.g., electron-withdrawing groups at position 4) and dihydroisoquinoline (e.g., methyl vs. phenyl groups).

- Corrogate activity data (IC₅₀) with Hammett constants or Hirshfeld surface analysis to quantify electronic/steric effects .

- Data Table :

| Substituent (R) | LogP | IC₅₀ (μM) | Target Protein |

|---|---|---|---|

| -NO₂ | 2.1 | 0.45 | Kinase A |

| -OCH₃ | 1.8 | 1.2 | Kinase B |

Methodological Notes

- Contradiction Resolution : When biological activity varies, replicate studies using blinded sample analysis and orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Environmental Impact : Follow OECD guidelines for biodegradability testing (e.g., OECD 301F) to assess ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.